BenchChemオンラインストアへようこそ!

7-Methylquinazolin-4-amine

Fragment-based drug discovery HSP70 inhibitors Structure-activity relationship

7-Methylquinazolin-4-amine (CAS 63963-38-2, MW 159.19 g/mol) is a 4-aminoquinazoline heterocycle featuring a single methyl substituent at the 7-position of the quinazoline core. It has been employed as a fragment hit in a comprehensive fragment-based screening campaign against the HSP70 nucleotide-binding domain, where its binding mode was characterized at 2.72 Å resolution , establishing it as a validated chemical probe for structure-guided elaboration.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 63963-38-2
Cat. No. B3329849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylquinazolin-4-amine
CAS63963-38-2
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=NC=N2)N
InChIInChI=1S/C9H9N3/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3,(H2,10,11,12)
InChIKeyPTMKZYCUJHQJBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylquinazolin-4-amine (CAS 63963-38-2): A Structurally Validated 4-Aminoquinazoline Fragment for HSP70-Targeted Drug Discovery


7-Methylquinazolin-4-amine (CAS 63963-38-2, MW 159.19 g/mol) [1] is a 4-aminoquinazoline heterocycle featuring a single methyl substituent at the 7-position of the quinazoline core. It has been employed as a fragment hit in a comprehensive fragment-based screening campaign against the HSP70 nucleotide-binding domain, where its binding mode was characterized at 2.72 Å resolution [2][3], establishing it as a validated chemical probe for structure-guided elaboration.

Why Interchanging Quinazoline-Amine Analogs Fails: Position-Specific SAR in HSC70 ATP-Binding Site


Surface plasmon resonance (SPR) structure-activity relationship (SAR) studies demonstrate that subtle changes in substitution position on the 4-aminoquinazoline scaffold lead to binary on/off binding outcomes against the HSC70 nucleotide-binding domain. Specifically, a methyl group at the 7-position is tolerated, whereas the identical substituent placed at the 2-position completely abolishes detectable binding [1]. Consequently, generic substitution of 7-methylquinazolin-4-amine with any regioisomeric analog (e.g., 2-methyl, 5-methyl, or 8-methyl variants) cannot be assumed to preserve target engagement, and substitution must be guided by experimentally determined SAR data.

Product-Specific Quantitative Evidence Guide for 7-Methylquinazolin-4-amine (CAS 63963-38-2)


Position-Specific Binding Tolerance: 7-Methyl Substitution Preserves HSC70 Binding, Whereas 2-Methyl Abolishes It

In a direct SPR head-to-head comparison against the HSC70 nucleotide-binding domain, 7-methyl-4-aminoquinazoline (compound 13) exhibited detectable binding, while the 2-methyl regioisomer (compound 11) showed no detectable affinity [1]. This demonstrates that the methyl group position is not merely a minor structural variation but a critical determinant of target engagement. The 5-, 6-, 7-, and 8-methyl and methoxy variants all retained binding, but 2-substitution resulted in steric clash with Ile343, abolishing affinity.

Fragment-based drug discovery HSP70 inhibitors Structure-activity relationship

Commercial Purity Specification: 98% Minimum Purity Reduces Assay Variability

Multiple reputable vendors supply 7-methylquinazolin-4-amine with a minimum purity of 98% . In contrast, many generic 4-aminoquinazoline analogs are offered only at 95% or 97% purity, and the 2-methyl derivative is not commonly stocked at ≥98% purity. A 3% increase in minimum purity specification reduces the acceptable impurity burden by 60% (from 5% to 2%), which is critical for biophysical assays where trace contaminants can confound SPR or ITC measurements.

Quality control Reproducibility Chemical procurement

Structurally Validated HSP70 Fragment Hit with Publicly Available Co-Crystal Structure

7-Methylquinazolin-4-amine is one of only a small number of 4-aminoquinazoline fragments for which a high-resolution (2.72 Å) co-crystal structure with the HSC70-NBD/BAG1 complex is publicly available (PDB ID: 5AQQ) [1]. This structure reveals that the quinazoline N1 atom forms a critical hydrogen bond with Ser275, and the 7-methyl group is oriented toward the solvent-exposed face of the ATP-binding site, providing a clear vector for fragment growing. By comparison, the unsubstituted 4-aminoquinazoline fragment (PDB: 5AQI) is also available, but the 7-methyl substitution offers an additional validated position for SAR exploration that is absent in the parent scaffold.

Structure-based drug design HSP70 crystallography Fragment elaboration

Best Research and Industrial Application Scenarios for 7-Methylquinazolin-4-amine


Fragment-Based Lead Discovery Targeting the HSP70 ATP-Binding Site

Use 7-methylquinazolin-4-amine as a validated starting fragment for HSP70 inhibitor campaigns. Its binding is confirmed by SPR and X-ray crystallography [1], and the 7-methyl position offers a solvent-exposed vector for fragment growing without disrupting the critical Ser275 hydrogen bond. The publicly available co-crystal structure (PDB 5AQQ) enables structure-guided elaboration into the ribose pocket and phosphate-binding loops.

Quality-Controlled Biophysical Assay Development

Procure 7-methylquinazolin-4-amine at 98% purity specification for SPR or ITC assay development . The defined purity reduces confounding effects from contaminants and ensures reproducibility across fragment screening batches. This compound can serve as a reference control for validating assay sensitivity, given its well-characterized binding mode and known SAR tolerance at the 7-position.

Structure-Activity Relationship (SAR) Expansion Studies

Use 7-methylquinazolin-4-amine as a chemical biology tool to systematically probe substitution tolerance at the 7-position of the quinazoline scaffold. Jones et al. 2016 demonstrated that 7-methyl and 7-methoxy variants retain binding whereas 2-substitution abolishes it [2]; procurement of the 7-methyl parent enables synthesis of derivative libraries for comprehensive SAR profiling against HSP70 isoforms (HSC70, HSP72) and selectivity assessment over other kinases.

Computational Chemistry and Molecular Docking Studies

Leverage the high-resolution co-crystal structure (PDB 5AQQ) for docking, molecular dynamics, and free energy perturbation studies [1]. The 7-methyl substitution introduces a defined hydrophobic surface patch that can be exploited in silico to design analogs with improved predicted binding affinity, prior to synthesis, thereby reducing synthetic attrition rates.

Quote Request

Request a Quote for 7-Methylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.